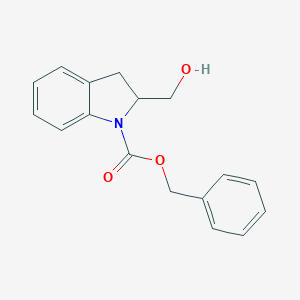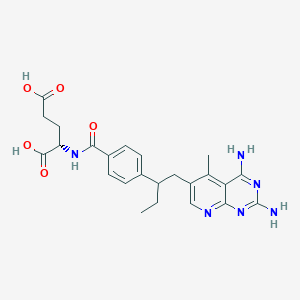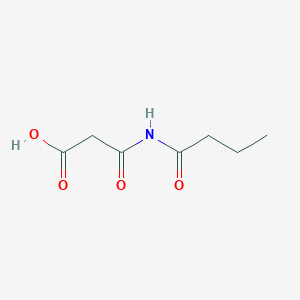
3-(Butanoylamino)-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butanoylamino)-3-oxopropanoic acid, also known as BOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOPA is a derivative of the amino acid proline and is commonly used as a coupling reagent in peptide synthesis. The purpose of
Mecanismo De Acción
3-(Butanoylamino)-3-oxopropanoic acid works as a coupling reagent by activating the carboxyl group of the amino acid to be coupled. This activation occurs through the formation of an O-acylisourea intermediate. The activated amino acid then reacts with the amino group of the incoming amino acid, forming a peptide bond. 3-(Butanoylamino)-3-oxopropanoic acid is unique in that it does not cause racemization during the coupling reaction, which is important for maintaining the chirality of the peptide.
Efectos Bioquímicos Y Fisiológicos
3-(Butanoylamino)-3-oxopropanoic acid itself does not have any known biochemical or physiological effects. However, the peptides and peptidomimetics synthesized using 3-(Butanoylamino)-3-oxopropanoic acid may have a range of effects depending on their structure and function. These compounds have potential applications in drug discovery and development, as well as in biological research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Butanoylamino)-3-oxopropanoic acid has several advantages as a coupling reagent. It is easy to use, produces high yields, and does not cause racemization. Additionally, 3-(Butanoylamino)-3-oxopropanoic acid is stable and can be stored for long periods of time. However, there are also limitations to using 3-(Butanoylamino)-3-oxopropanoic acid. It is not compatible with all amino acids and may not be suitable for all peptide synthesis reactions. Additionally, 3-(Butanoylamino)-3-oxopropanoic acid is relatively expensive compared to other coupling reagents.
Direcciones Futuras
There are several potential future directions for research involving 3-(Butanoylamino)-3-oxopropanoic acid. One area of interest is the synthesis of peptidomimetics with improved stability and bioactivity. Another area of research is the development of new coupling reagents that are more efficient and cost-effective than 3-(Butanoylamino)-3-oxopropanoic acid. Additionally, 3-(Butanoylamino)-3-oxopropanoic acid could be used in the synthesis of peptides for use in diagnostic and therapeutic applications. Overall, 3-(Butanoylamino)-3-oxopropanoic acid has the potential to make significant contributions to the fields of drug discovery and development, as well as biological research.
Métodos De Síntesis
3-(Butanoylamino)-3-oxopropanoic acid can be synthesized by reacting N-Boc-L-proline with butanoyl chloride in the presence of triethylamine. The reaction produces a white solid that can be purified via recrystallization. The purity of the product can be confirmed using NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
3-(Butanoylamino)-3-oxopropanoic acid has been widely used in peptide synthesis due to its ability to couple amino acids without racemization. It is commonly used as a coupling reagent in the synthesis of peptides and peptide conjugates. 3-(Butanoylamino)-3-oxopropanoic acid has also been utilized in the synthesis of cyclic peptides, which are important in drug discovery and development. Additionally, 3-(Butanoylamino)-3-oxopropanoic acid has been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
Propiedades
Número CAS |
136179-67-4 |
|---|---|
Nombre del producto |
3-(Butanoylamino)-3-oxopropanoic acid |
Fórmula molecular |
C7H11NO4 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
3-(butanoylamino)-3-oxopropanoic acid |
InChI |
InChI=1S/C7H11NO4/c1-2-3-5(9)8-6(10)4-7(11)12/h2-4H2,1H3,(H,11,12)(H,8,9,10) |
Clave InChI |
YVZRZLUUQGYCDN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=O)CC(=O)O |
SMILES canónico |
CCCC(=O)NC(=O)CC(=O)O |
Sinónimos |
Propanoic acid, 3-oxo-3-[(1-oxobutyl)amino]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



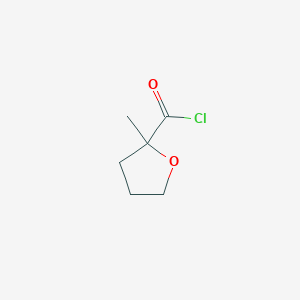
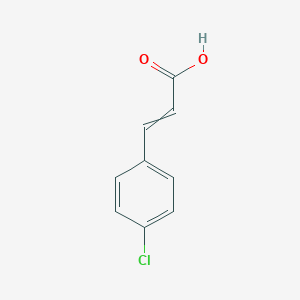
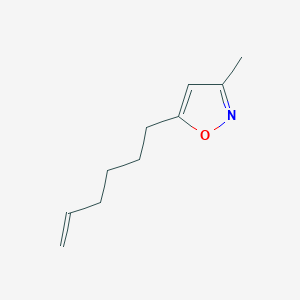
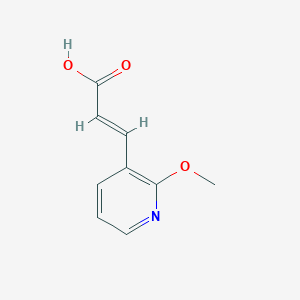
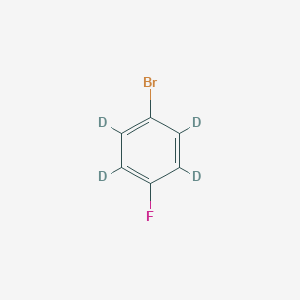
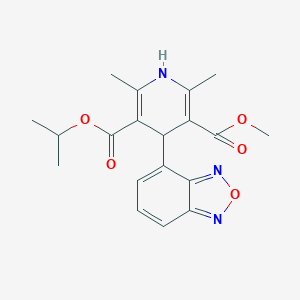
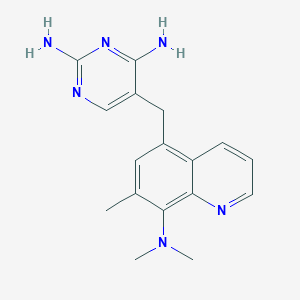
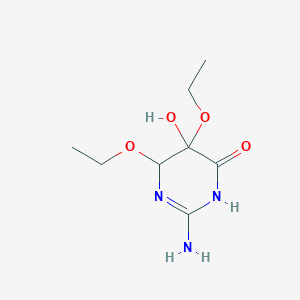
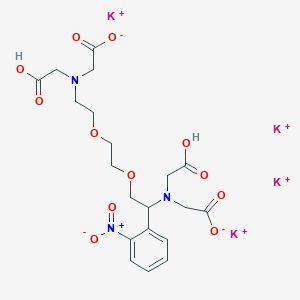
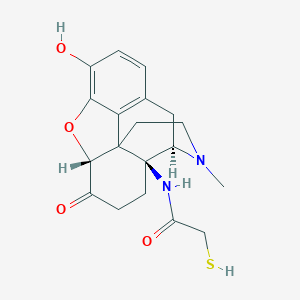
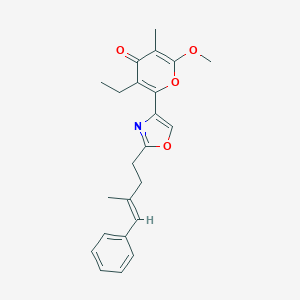
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
